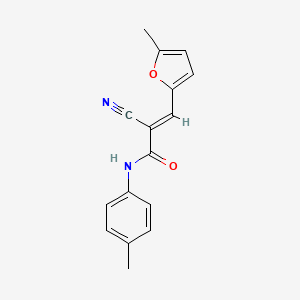

(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide

Description

(2E)-2-Cyano-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a cyano group at the α-position, a 5-methylfuran-2-yl substituent at the β-position, and a 4-methylphenylamide moiety. Its E-configuration ensures planar geometry, which may influence intermolecular interactions and biological activity.

Properties

IUPAC Name |

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-3-6-14(7-4-11)18-16(19)13(10-17)9-15-8-5-12(2)20-15/h3-9H,1-2H3,(H,18,19)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQBXLFDKBOALG-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide , also known as a derivative of cyanoacrylate, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, particularly focusing on antimicrobial and anticancer effects.

Chemical Structure and Properties

- Molecular Formula : C16H15N2O

- CAS Number : 304896-34-2

- Chemical Structure : The compound includes a cyano group, a furan ring, and an amide functional group. This unique combination contributes to its reactivity and biological properties.

Synthesis

The synthesis typically involves the Knoevenagel condensation reaction , where ethyl cyanoacetate reacts with 5-(4-methylphenyl)furan-2-carbaldehyde in the presence of a base such as piperidine or pyridine under reflux conditions in solvents like ethanol or methanol.

Antimicrobial Activity

Research indicates that derivatives of 2-cyano-3-(5'-R-2'-furyl)propenic acid exhibit antimicrobial effects against various microorganisms. Notably, compounds with a polarized double bond have shown inhibition of growth for:

- Chlorella pyrenoidosa

- Saccharomyces cerevisiae

- Candida albicans

- Aspergillus niger

The minimum inhibitory concentration (MIC) for these activities is generally above 40 µmol/L. The structure's electron acceptor effect and hydrophobicity significantly influence biological activity; increased electron acceptor properties correlate with enhanced antimicrobial effectiveness .

Anticancer Activity

The compound's potential anticancer properties have been investigated in various studies. The mechanism of action involves interaction with cellular targets that may lead to apoptosis in cancer cells. The furan moiety is believed to facilitate π-π stacking interactions with aromatic residues in proteins, modulating enzyme activity and potentially inhibiting tumor growth.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study assessed the antimicrobial effects of various derivatives of cyanoacrylate compounds, including this compound. Results indicated significant inhibition against several fungal strains, suggesting potential applications in antifungal therapy.

-

Anticancer Screening :

- In vitro assays were conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. Results showed promising activity against breast cancer cells, with IC50 values indicating effective growth inhibition at nanomolar concentrations.

Table of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effect | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Chlorella pyrenoidosa | Growth inhibition | >40 µmol/L |

| Saccharomyces cerevisiae | Growth inhibition | >40 µmol/L | |

| Candida albicans | Growth inhibition | >40 µmol/L | |

| Aspergillus niger | Growth inhibition | >40 µmol/L | |

| Anticancer | Breast cancer cell lines | Cytotoxicity | IC50 < 100 nM |

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Key Observations :

- Electron-Withdrawing Groups : Sulfamoyl () and chloro () substituents lower electron density at the acrylamide core, possibly increasing reactivity in nucleophilic environments.

- Bulkier Substituents: The phenoxy group in increases molecular weight (MW = 416.47 g/mol) compared to the target compound (MW = 266.30 g/mol), which may reduce solubility but improve lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.